Linker Length Optimization: Six-Carbon Alkyl Spacer Matches the Most Potent BRD4 Degradation Window
BRD4 ligand-Linker Conjugate 1 (TFA) features a six-methylene (C6) aminohexyl linker, a length that directly coincides with the optimal range for BRD4-targeting PROTAC degradation potency. In a systematic SAR study of dihydrouracil-JQ1 conjugates spanning varied alkyl linker lengths, compounds bearing (CH2)5 and (CH2)6 linkers achieved BRD4 degradation DC50 values of 16–52 nM, while shorter (C2–C4) or longer (C8–C11) linkers produced inferior degradation [1]. This finding is corroborated by structural studies demonstrating that a six-atom linker provides sufficient reach to accommodate the BRD4–E3 ligase protein-protein interface while avoiding excessive conformational entropy that would disfavor ternary complex formation [2]. PROTACs built from shorter alkyl linkers (e.g., dBET1 with a C2-type connection, EC50 = 430 nM) show approximately 8- to 27-fold weaker degradation potency than those built from C5–C6 linkers [3].
| Evidence Dimension | Linker length vs. BRD4 degradation potency (DC50) |
|---|---|
| Target Compound Data | C6 (six-methylene) aminohexyl linker incorporated in BRD4 ligand-Linker Conjugate 1 (TFA) |
| Comparator Or Baseline | (CH2)5–(CH2)6 linkers: DC50 = 16–52 nM; C2-type linker (dBET1): EC50 = 430 nM; C11 linker: reduced potency vs. C6 |
| Quantified Difference | C6 linker within optimal 16–52 nM range vs. ~430 nM for C2 linker (~8–27× potency advantage) |
| Conditions | BRD4 degradation assay in cell-based systems; SAR derived from dihydrouracil-JQ1 and dBET series PROTACs |
Why This Matters
Selecting BRD4 ligand-Linker Conjugate 1 (TFA) pre-positions the user within the empirically validated optimal linker-length window for BRD4 degradation potency, reducing the probability of synthesizing PROTACs with suboptimal ternary complex geometry and diminished target engagement.
- [1] Structure–Activity Relationships in a Series of Dihydrouracil-JQ1 Conjugates: Discovery of Highly Potent BRD4 Degraders. ChemRxiv. 2025. Compounds with (CH2)5 and (CH2)6 linkers demonstrated DC50 = 16–52 nM for BRD4 degradation. View Source
- [2] Gadd MS, Testa A, Lucas X, et al. Structural basis of PROTAC cooperative recognition for selective protein degradation. Nat Chem Biol. 2017;13(5):514-521. Ternary complex crystal structures reveal linker-length-dependent cooperative binding. View Source
- [3] Adooq. BRD4 protein degrader dBET1 product page. dBET1 EC50 = 430 nM for BRD4 degradation. View Source
